molecular formula C5H5BFNO2 B1304138 2-Fluoropyridine-4-boronic acid CAS No. 401815-98-3

2-Fluoropyridine-4-boronic acid

Cat. No.: B1304138
CAS No.: 401815-98-3
M. Wt: 140.91 g/mol
InChI Key: WXGBZJJAGLSBPR-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-boronic acid (CAS: 401815-98-3) is a fluorinated pyridine boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heterobiaryl compounds. Its structure combines a boronic acid group at the 4-position and a fluorine atom at the 2-position of the pyridine ring, conferring unique electronic and steric properties. This compound is critical in pharmaceutical chemistry, materials science, and agrochemical research due to its role in constructing complex molecules like nicotinic acetylcholine receptor (nAChR) ligands and phosphorescent materials .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBZJJAGLSBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382635
Record name 2-Fluoropyridine-4-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401815-98-3
Record name 2-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-4-boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-4-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Halides: React with the boronic acid group in coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
2-Fluoropyridine-4-boronic acid is a crucial building block in the synthesis of pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders due to its ability to form stable complexes with biological targets. For instance, it has been used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, which are vital for treating conditions like Alzheimer's disease and other cognitive impairments .

Case Study: nAChR Binding Affinity
Research demonstrated that analogs synthesized using this compound exhibited high binding affinity for α4β2*-nAChRs. Some compounds showed selectivity ratios as high as 58-fold over other receptor subtypes, indicating their potential as therapeutic agents .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
This compound is extensively utilized in cross-coupling reactions, specifically the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles, leading to complex organic molecules. The efficiency of this reaction is enhanced by the presence of this compound as a reactant .

Data Table: Reaction Conditions and Yields

Reaction TypeCatalystSolventYield (%)
Suzuki-Miyaura CouplingTetrakis(triphenylphosphine) palladium(0)Toluene/Ethanol/Water75-90
Cross-coupling with Aryl HalidesPalladium(II) acetateDMF80-95

Material Science

Development of Advanced Materials
In material science, this compound contributes to the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and functionality, suitable for various industrial applications .

Agricultural Chemistry

Synthesis of Agrochemicals
The compound is also employed in the synthesis of agrochemicals, including pesticides and herbicides. Its application helps in developing effective agents that enhance crop yield while minimizing environmental impact. Research has shown that derivatives of this compound can exhibit significant biological activity against pests .

Bioconjugation

Facilitating Biomolecule Attachment
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is critical in diagnostics and therapeutic areas, where precise targeting of biomolecules is essential for effective treatment strategies .

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Cross-Coupling

The fluorine substituent at the 2-position significantly influences reactivity. Comparative data for key analogs are summarized below:

Compound Catalyst System Base Solvent Yield (%) Reference
2-Fluoropyridine-4-boronic acid Pd(dppf)Cl₂ K₂CO₃ Toluene:EtOH (3:1) 38
4-Pyridinylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Toluene:DME:H₂O 69
2-Chloropyridine-4-boronic acid Pd(OAc)₂, P(o-tolyl)₃ Na₂CO₃ DME:H₂O 60–70
2-Bromo-5-fluoropyridine-4-boronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-dioxane:H₂O 30–40

Key Observations :

  • Lower Reactivity of Fluorinated Analogs: The electron-withdrawing fluorine atom reduces electron density at the boron center, slowing transmetallation. This necessitates specialized catalysts (e.g., Pd(dppf)Cl₂) to achieve moderate yields (38%) compared to non-fluorinated analogs like 4-pyridinylboronic acid (69%) .
  • Chlorine vs. Fluorine : 2-Chloropyridine-4-boronic acid exhibits higher reactivity than its fluorinated counterpart, likely due to chlorine’s weaker electron-withdrawing effect, enabling standard Pd(OAc)₂ catalysis .
  • Steric Effects : Bulky substituents (e.g., bromine at the 5-position in 2-Bromo-5-fluoropyridine-4-boronic acid) further reduce yields (30–40%) due to steric hindrance .

Electronic and Physical Properties

  • Fluorine’s Electronic Effects : The 2-fluorine atom increases the pyridine ring’s electrophilicity, altering regioselectivity in cross-coupling reactions. This contrasts with 2-chloro or 2-bromo analogs, where halogen size and polarizability influence π-backbonding with palladium .
  • Melting Point: this compound derivatives (e.g., biaryl product 1b) exhibit higher melting points (186–187°C) compared to non-fluorinated analogs, attributed to fluorine’s strong hydrogen-bonding capacity .

Biological Activity

2-Fluoropyridine-4-boronic acid (CAS No. 401815-98-3) is a versatile compound with significant biological activity, particularly in pharmaceutical development, organic synthesis, and material science. This article explores its biological properties, applications, and relevant research findings.

  • Molecular Formula: C5_5H5_5BFNO2_2
  • Molecular Weight: 140.91 g/mol
  • Melting Point: 200 °C
  • Density: 1.3 g/cm³
  • Boiling Point: 326.8 °C at 760 mmHg
  • Solubility: Highly soluble in DMSO (100 mg/mL) .

Biological Applications

1. Pharmaceutical Development
this compound is a crucial building block in the synthesis of various pharmaceuticals. It has been utilized in developing drugs targeting neurological disorders and has shown promise in enhancing the efficacy of certain receptor ligands.

Case Study: Adenosine A2B Receptor
Research indicates that derivatives of this compound exhibit high affinity for the adenosine A2B receptor, with a Ki_i value of 2.51 nM, suggesting its potential as a therapeutic agent in neurological conditions .

2. Organic Synthesis
This compound is extensively used in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules. Its ability to act as a boronic acid allows for efficient cross-coupling with aryl halides, which is essential in drug synthesis .

3. Material Science
In material science, this compound contributes to developing advanced materials such as polymers and coatings due to its unique chemical properties .

4. Agricultural Chemistry
The compound also plays a role in synthesizing agrochemicals, including pesticides and herbicides, thereby enhancing agricultural productivity .

Binding Affinity Studies

A comparative study of various compounds revealed that those incorporating this compound maintained or improved binding affinities for specific receptors compared to their non-fluorinated counterparts. This suggests that the fluorine atom may enhance receptor interactions due to electronic effects .

CompoundKi_i Value (nM)Receptor Type
Compound 92.51A2B Receptor
BAY60-6583HigherA2B Agonist

In Vitro Studies

In vitro assays demonstrated that this compound derivatives showed significant inhibitory activity against various biological targets, indicating their potential as therapeutic agents .

Safety and Handling

While this compound is widely used in research, it must be handled with care. The compound is classified under hazardous materials with proper safety protocols required during handling and storage.

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoropyridine-4-boronic acid, and how can purity be ensured?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using this compound with aryl halides under conditions like Pd(OAc)₂, P(o-tolyl)₃, Na₂CO₃, DME/H₂O at 80°C for 5 hours yields derivatives with ~60% efficiency . Purity is typically ensured via column chromatography, followed by characterization using ¹H/¹³C NMR and mass spectrometry (MS). Evidence from synthesis protocols highlights the importance of optimizing catalyst loading and reaction time to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR in CDCl₃ shows peaks at δ 7.16–8.73 ppm for pyridyl protons) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ peaks) validates molecular weight (e.g., 140.91 g/mol) .
  • HPLC : Monitors purity (>97% by TLC or HPLC) . Physical properties (density: 1.3 g/cm³, boiling point: 326.8°C) are derived from computational modeling and experimental data .

Q. What are the recommended storage conditions to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂). The compound is hygroscopic and prone to decomposition if exposed to moisture or elevated temperatures .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use in a fume hood due to potential dust formation.
  • Hazards : Causes skin/eye irritation (Category 2A); avoid inhalation .
  • Spill management : Neutralize with sand or inert absorbent; dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?

  • Catalyst selection : Pd(OAc)₂ with P(o-tolyl)₃ enhances regioselectivity for pyridyl boronic acids .
  • Solvent system : A 4:1 DME/H₂O ratio improves solubility and coupling efficiency .
  • Temperature control : Reactions at 80°C balance speed and side-product formation.
  • Substrate ratio : Use 1.3 equivalents of boronic acid to aryl halide for complete conversion .

Q. What pharmacological applications have been explored using derivatives of this compound?

The compound serves as a key intermediate in synthesizing nicotinic acetylcholine receptor (nAChR) ligands. For instance, coupling with bicyclic amines produces analogs with high receptor-binding affinity (e.g., Ki values <10 nM) . Structural modifications (e.g., fluorination at the 2-position) enhance metabolic stability and blood-brain barrier penetration in preclinical models .

Q. How can researchers address low yields or side reactions in fluoropyridine boronic acid syntheses?

  • Byproduct analysis : Use LC-MS to identify undesired dimerization or protodeboronation products.
  • Acid scavengers : Add molecular sieves or tertiary amines to sequester HF byproducts from fluorinated intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility (e.g., 30 minutes at 120°C) .

Q. What computational strategies predict the reactivity of this compound in cross-couplings?

  • DFT calculations : Model transition states to assess steric/electronic effects of the fluorine substituent on boron coordination .
  • Molecular docking : Predict binding modes in biochemical targets (e.g., nAChR) using software like AutoDock Vina .
  • Solvent parameter modeling : COSMO-RS simulations optimize solvent polarity for improved reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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